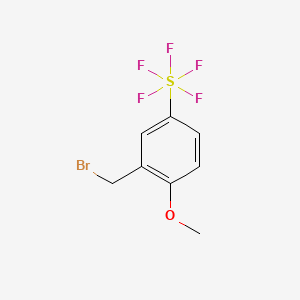

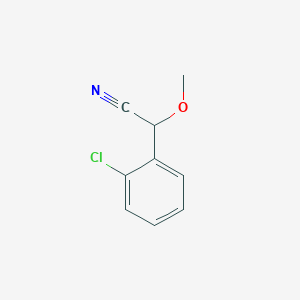

2-Methoxy-5-(pentafluorosulfur)benzyl bromide

Overview

Description

2-Methoxy-5-(pentafluorosulfur)benzyl bromide (2M-5PFB) is a type of organic compound that is commonly used in the synthesis of various other compounds. It is a colorless liquid with a strong odor and is soluble in water, alcohols, and most organic solvents. This compound is widely used in pharmaceutical, agrochemical, and polymer industries due to its unique properties.

Scientific Research Applications

Photodynamic Therapy and Photosensitizers

2-Methoxy-5-(pentafluorosulfur)benzyl bromide and related compounds are extensively studied for their applications in photodynamic therapy (PDT). New benzimidazolin-2-ylidene and phosphane ligands incorporating bulky benzyl and/or methoxyethyl substituents have been synthesized and used to prepare NHC palladium complexes. These complexes show promise in Mizoroki–Heck C–C coupling reactions, essential for creating complex molecular architectures often used in medicinal chemistry and material science, which might include PDT applications (Türkmen et al., 2009).

Moreover, the synthesized zinc phthalocyanine with new benzenesulfonamide derivative substituents exhibits good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These features are essential for Type II photosensitizers in the treatment of cancer through PDT, making them highly relevant for therapeutic applications (Pişkin et al., 2020).

Material Science and Composite Preparation

In material science, the 2-Methoxy-5-(pentafluorosulfur)benzyl bromide related compounds are utilized in the preparation of composites. For instance, the Wittig reaction of certain compounds was carried out to obtain poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene] (MEH-PPV) terminated with a phosphonium moiety. Acid-catalyzed polycondensations were then performed to give homogeneous composites with silica. These materials are characterized by their UV−vis and emission spectra, showcasing their potential in material applications (Kubo et al., 2005).

Heterocyclic Synthesis and Organic Chemistry

The compounds related to 2-Methoxy-5-(pentafluorosulfur)benzyl bromide find extensive use in organic synthesis, especially in the regiospecific bromination of certain ketones, leading to the synthesis of heterocycles, which are vital in drug development and other chemical industries (Martins, 2002).

Chemical Reactions and Mechanistic Studies

The compound and its derivatives are also pivotal in studying chemical reactions and mechanisms. For example, an electrochemical method was used for the bromination of 4-methoxy toluene, leading to the formation of 3-bromo 4-methoxy benzyl bromide. Understanding these reactions helps in the mechanistic study of organic synthesis, which can be beneficial in designing and optimizing chemical processes (Kulangiappar et al., 2014).

properties

IUPAC Name |

[3-(bromomethyl)-4-methoxyphenyl]-pentafluoro-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrF5OS/c1-15-8-3-2-7(4-6(8)5-9)16(10,11,12,13)14/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOLXPNDUPQNACF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(F)(F)(F)(F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrF5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-5-(pentafluorosulfur)benzyl bromide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(1-methyl-1H-pyrazol-3-yl)propyl]amine](/img/structure/B1455878.png)

![dimethyl 7-[(E)-2-(dimethylamino)vinyl]-2-methylpyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate](/img/structure/B1455885.png)

![ethyl 3-amino-1,6-dimethyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1455889.png)